![molecular formula C10H6N2S B14757889 [1,3]Thiazolo[5,4-H]quinoline CAS No. 233-94-3](/img/structure/B14757889.png)
[1,3]Thiazolo[5,4-H]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,3]Thiazolo[5,4-H]quinoline: is a heterocyclic compound that features a fused ring system combining a thiazole ring and a quinoline ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Classical Method: One classical method for synthesizing [1,3]Thiazolo[5,4-H]quinoline involves the reaction of α-enolicdithioesters with cysteamine and arylglyoxal monohydrate under thermal solvent-free conditions. This method is eco-friendly and avoids the use of hazardous solvents.
Multi-Component Reactions: Another approach involves a domino, one-pot, four-component reaction that generates two heterocyclic rings.
Industrial Production Methods: the principles of green chemistry, such as solvent-free reactions and the use of eco-friendly reagents, are likely to be applied to scale up the synthesis of this compound .
Analyse Des Réactions Chimiques
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and bromine for bromination are typically used.
Major Products: The major products formed from these reactions include nitrated, sulfonated, brominated, formylated, and acylated derivatives of this compound .
Applications De Recherche Scientifique
Chemistry:
Catalysis: [1,3]Thiazolo[5,4-H]quinoline derivatives are used as catalysts in various organic reactions.
Biology:
Antimicrobial Agents: This compound exhibits significant antibacterial and antifungal activities.
Anticancer Agents: Some derivatives have shown promising anticancer properties against various cancer cell lines.
Medicine:
Drug Development: Due to its biological activities, this compound is being explored for the development of new therapeutic agents.
Industry:
Mécanisme D'action
The mechanism of action of [1,3]Thiazolo[5,4-H]quinoline involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of bacterial growth, induction of apoptosis in cancer cells, and reduction of inflammation .
Comparaison Avec Des Composés Similaires
Thiazolo[3,2-a]pyrimidines: These compounds share a similar thiazole ring but differ in the fused ring system.
Thiadiazolo[3,2-a]pyrimidines: These compounds have a thiadiazole ring instead of a quinoline ring.
Triazolo[3,4-b][1,3,4]thiadiazepines: These compounds feature a triazole ring fused with a thiadiazepine ring.
Uniqueness:
Structural Features: The unique combination of the thiazole and quinoline rings in [1,3]Thiazolo[5,4-H]quinoline provides distinct electronic and steric properties that are not present in similar compounds.
Biological Activity: The specific arrangement of atoms in this compound contributes to its unique biological activities, making it a valuable compound for drug development.
Propriétés
Numéro CAS |
233-94-3 |
|---|---|
Formule moléculaire |
C10H6N2S |
Poids moléculaire |
186.24 g/mol |
Nom IUPAC |
[1,3]thiazolo[5,4-h]quinoline |
InChI |
InChI=1S/C10H6N2S/c1-2-7-3-4-8-10(12-6-13-8)9(7)11-5-1/h1-6H |
Clé InChI |
ZOWMUDMFTLGNIK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C3=C(C=C2)SC=N3)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7H-Pyrimido[4,5-b][1,4]oxazine](/img/structure/B14757812.png)
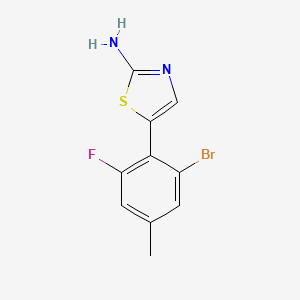
![2-(4-ethoxy-4'-(3-(4-(2-fluorophenyl)-5-oxo-1-(4-(trifluoromethyl)phenyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)propyl)-[1,1'-biphenyl]-3-yl)acetic acid](/img/structure/B14757835.png)

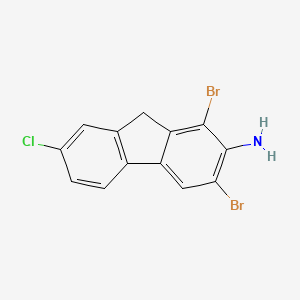
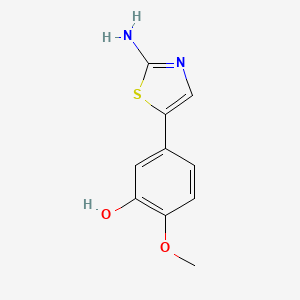
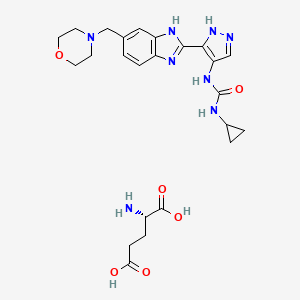
![1-Methyl-3-{[3-(trifluoromethyl)phenyl]sulfanyl}benzene](/img/structure/B14757869.png)
![5-{[3-(4-Fluorophenyl)pyrazol-4-yl]methylene}-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one](/img/structure/B14757883.png)
![Tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B14757885.png)
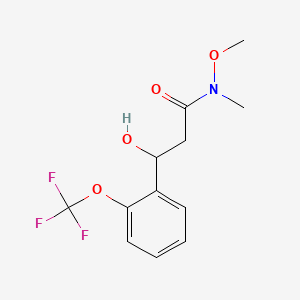
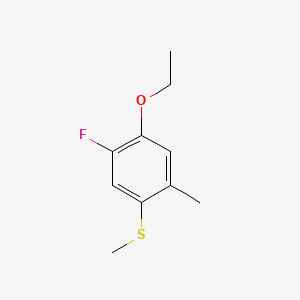
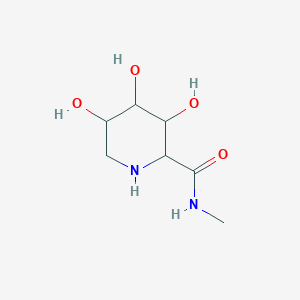
![Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile, 4-methoxy-](/img/structure/B14757900.png)
